Cangrelor

描述

Cangrelor is a potent, fast-acting, and reversible P2Y12 platelet receptor antagonist. It is primarily used as an antiplatelet drug during percutaneous coronary intervention (PCI) to reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis . Unlike other P2Y12 inhibitors, this compound does not require metabolic conversion, making it an active drug with immediate effects .

作用机制

坎格雷洛通过选择性且可逆地结合P2Y12血小板受体发挥作用,抑制二磷酸腺苷 (ADP) 诱导的血小板聚集 . ADP由受损血管、红细胞和血小板释放,刺激血小板活性。 通过阻断P2Y12受体,坎格雷洛阻止进一步的信号传导和血小板活化,降低血栓形成事件的风险 .

生化分析

Biochemical Properties

Cangrelor interacts with the P2Y12 receptor, a key player in platelet activation . It inhibits adenosine diphosphate (ADP)-mediated platelet activation and aggregation . This interaction is selective and reversible .

Cellular Effects

This compound has significant effects on various types of cells, particularly platelets. It inhibits ADP-induced platelet aggregation, thereby reducing the risk of thrombotic events . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the P2Y12 receptor on platelets . This binding inhibits ADP platelet aggregation, preventing further signaling and platelet activation .

Temporal Effects in Laboratory Settings

This compound’s effects are immediate and quickly reversed, making it a desirable drug for immediate treatment of stenotic coronary arteries, high-risk acute coronary syndromes treated with immediate coronary stenting, and for bridging those surgery patients who require P2Y12 inhibition .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to prevent thrombosis in extracorporeal life support systems

Metabolic Pathways

This compound is deactivated rapidly in the circulation by dephosphorylation to its primary metabolite, a nucleoside, which has negligible anti-platelet activity . This compound’s metabolism is independent of hepatic function and it does not interfere with other drugs metabolized by hepatic enzymes .

Transport and Distribution

This compound is administered intravenously, allowing for rapid distribution within the body

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with the P2Y12 receptors located on the surface of platelets

准备方法

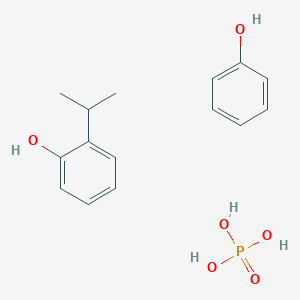

坎格雷洛是通过一系列涉及其中间体化合物的形成的化学反应合成的。制备方法包括使用特定试剂和条件来实现所需的化学结构。 一种用于制备坎格雷洛的专利方法涉及使用化学结构如式VI和式VII所示的化合物 . 该过程包括几个步骤的化学反应、纯化和结晶,以获得最终产品。

化学反应分析

科学研究应用

坎格雷洛具有广泛的科学研究应用,包括:

化学: 它被用作模型化合物来研究P2Y12抑制剂的行为及其与其他分子的相互作用。

生物学: 坎格雷洛用于研究血小板活化和聚集机制,提供对P2Y12受体在这些过程中的作用的见解.

相似化合物的比较

坎格雷洛与其他P2Y12抑制剂(如氯吡格雷、普拉格雷和替格瑞洛)进行比较。 与需要代谢活化的前药氯吡格雷和普拉格雷不同,坎格雷洛是一种具有即时效果的活性药物 . 替格瑞洛与坎格雷洛一样,是一种直接作用的P2Y12抑制剂,但它口服给药,而坎格雷洛静脉给药 . 坎格雷洛的快速起效和作用消失时间使其在P2Y12抑制剂中独树一帜,为需要立即抑制血小板的患者提供了宝贵的选择 .

类似化合物

氯吡格雷: 一种口服前药,需要代谢活化才能发挥其抗血小板作用。

普拉格雷: 另一种与氯吡格雷具有相似作用机制的口服前药。

替格瑞洛: 一种口服直接作用的P2Y12抑制剂,具有快速起效时间。

糖蛋白IIb/IIIa抑制剂: 这些是用于类似临床环境的静脉注射抗血小板药物,但作用机制不同.

属性

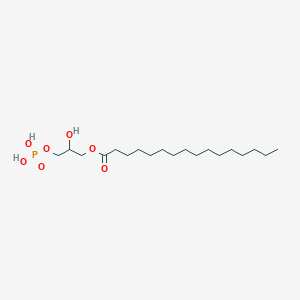

IUPAC Name |

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBIVWUMLRPSK-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Cl2F3N5O12P3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167651 | |

| Record name | Cangrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cangrelor is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation. ADP is typically released by damaged blood vessels, red blood cells, and/or platelets due to agonists stimulating platelet activity. ADP binds to P2Y12 to stimulate and complete platelet aggregation by inhibiting adenylyl cyclase by a Gi protein, thus potentiating dense granule secretion and increasing coagulation activity. Cangrelor acts on the same target as oral irreversible inhibitors clopidogrel and ticlopidine and has a similar mechanism of action, but is reversible and provides a fast onset and offset of action., Cangrelor is a direct P2Y12 platelet receptor inhibitor that blocks ADP-induced platelet activation and aggregation. Cangrelor binds selectively and reversibly to the P2Y12 receptor to prevent further signaling and platelet activation. | |

| Record name | Cangrelor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cangrelor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

163706-06-7 | |

| Record name | Cangrelor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163706-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cangrelor [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cangrelor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cangrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANGRELOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cangrelor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cangrelor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cangrelor's mechanism of action?

A1: this compound is a potent, intravenous, direct-acting P2Y12 antagonist [, , , ]. It works by directly and reversibly binding to the P2Y12 receptor on the platelet surface, leading to the inhibition of adenosine diphosphate (ADP)-mediated platelet activation and aggregation [, , ]. This effectively prevents the formation of platelet plugs, reducing the risk of thrombotic events [].

Q2: How does this compound's mechanism of action differ from other P2Y12 inhibitors like clopidogrel and prasugrel?

A2: Unlike clopidogrel and prasugrel, which are oral prodrugs requiring metabolic activation, this compound is a direct-acting agent, meaning it does not require metabolic conversion to exert its antiplatelet effect [, , ]. This results in a faster onset and offset of action [, ].

Q3: What are the downstream effects of this compound binding to the P2Y12 receptor?

A3: this compound binding to the P2Y12 receptor prevents ADP-induced platelet activation []. This translates to a reduction in platelet aggregation, thereby inhibiting thrombus formation [].

Q4: Does this compound affect other platelet activation pathways?

A4: Research suggests this compound specifically inhibits the P2Y12 pathway and does not appear to affect other platelet activation pathways or raise intracellular cyclic adenosine monophosphate (cAMP) levels [, ]. This targeted action contributes to its potent and specific antiplatelet effect.

Q5: How does the reversibility of this compound impact its clinical use?

A5: The rapid reversibility of this compound's binding to the P2Y12 receptor allows for a faster restoration of platelet function after discontinuation of the drug [, , ]. This is particularly beneficial in situations where rapid cessation of antiplatelet effects is desirable, such as during surgery [].

Q6: Is there publicly available data regarding this compound's molecular formula, weight, or spectroscopic data?

A6: The provided research papers primarily focus on the clinical application and pharmacodynamics of this compound. Detailed information on its structural characterization, including molecular formula, weight, and spectroscopic data, is not discussed in these papers.

Q7: Are there details about this compound's material compatibility, stability, catalytic properties, computational chemistry data, structure-activity relationship, or SHE regulations in the provided research?

A7: The provided research focuses predominantly on this compound's clinical application and does not delve into details regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, structure-activity relationships, or SHE regulations.

Q8: How is this compound metabolized and eliminated from the body?

A8: this compound is rapidly metabolized primarily by dephosphorylation via nucleosidases in the plasma, leading to a primary metabolite with negligible antiplatelet activity []. It has a short half-life of approximately 3-6 minutes, and elimination occurs through both renal and fecal routes [, ].

Q9: How does the pharmacokinetic profile of this compound compare to oral P2Y12 inhibitors?

A9: this compound's intravenous administration and rapid metabolism result in a much faster onset and offset of action compared to oral P2Y12 inhibitors, which require absorption and metabolic activation [, ].

Q10: Does this compound administration require dose adjustments in patients with renal or hepatic impairment?

A10: Due to its unique metabolism in the plasma, this compound dosing is typically not affected by renal or hepatic function [, ]. This characteristic simplifies its use in patients with compromised organ function.

Q11: Has this compound demonstrated efficacy in preclinical models?

A11: Studies have shown that this compound effectively reduces thrombus size in preclinical models, including a model using avatar mice that allows for the evaluation of human platelet interaction with the injured vessel wall [].

Q12: What are the key findings from clinical trials investigating this compound in the setting of percutaneous coronary intervention (PCI)?

A12: Clinical trials like CHAMPION PHOENIX have demonstrated that this compound, compared to clopidogrel, significantly reduces the rate of ischemic events, including stent thrombosis, during PCI, without a significant increase in severe bleeding [, ]. Importantly, the benefits of this compound appear to manifest early, within 2 hours of administration [].

Q13: Are there specific patient populations where this compound may be particularly beneficial during PCI?

A13: this compound's rapid onset and offset of action make it a potentially valuable option for patients at high risk of bleeding, those with acute coronary syndromes, or those undergoing complex PCI [, , ]. Its intravenous route of administration also makes it suitable for patients unable to tolerate oral medications [].

Q14: Has this compound been studied in clinical settings other than PCI?

A14: Beyond PCI, research explores this compound's potential in managing thrombosis risk in patients on mechanical circulatory support [, ] and as a bridging therapy for patients on oral P2Y12 inhibitors requiring surgery [].

Q15: Is there information available regarding resistance mechanisms, cross-resistance, toxicology data, drug delivery strategies, or specific biomarkers for this compound in the provided research?

A15: The provided research papers primarily focus on the clinical application and pharmacodynamics of this compound in specific settings. While they touch upon bleeding as a safety concern, they don't provide in-depth information on resistance mechanisms, cross-resistance with other antiplatelet agents, detailed toxicology and safety profiles, specific drug delivery strategies, or validated biomarkers for this compound efficacy or toxicity.

Q16: Do the research papers discuss analytical methods used to characterize this compound, its environmental impact, dissolution properties, analytical method validation, or quality control measures?

A16: The provided research primarily focuses on this compound's clinical use and pharmacodynamic effects. They do not offer detailed information on the specific analytical methods employed for its characterization, data regarding its environmental impact and degradation, studies on its dissolution and solubility, details on analytical method validation, or insights into the quality control measures employed during its development and manufacturing.

Q17: Do the research papers provide information on this compound's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility?

A17: The research papers primarily focus on the clinical application and pharmacodynamics of this compound. They don't delve into details about its potential immunogenicity, interactions with drug transporters or drug-metabolizing enzymes, or its biocompatibility and biodegradability.

Q18: Do the provided research papers discuss alternative therapies to this compound, strategies for its recycling and waste management, or the research infrastructure involved in its development?

A18: The research papers provided primarily focus on the clinical application of this compound. Information on alternative therapies and their comparative performance, cost analysis, strategies for this compound's recycling and waste management, or details about the research infrastructure and resources used in its development are not discussed within these papers.

Q19: What are the historical milestones in this compound research?

A19: this compound represents a significant advancement in P2Y12 inhibition therapy. Its development provided a valuable tool for achieving rapid and reversible platelet inhibition, addressing the limitations of existing oral agents []. The CHAMPION PHOENIX trial marks a significant milestone, demonstrating this compound's clinical benefit in reducing ischemic events during PCI [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)